molecular formula C12H13BrO3 B1360698 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid CAS No. 898767-46-9

5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid

Cat. No.: B1360698
CAS No.: 898767-46-9
M. Wt: 285.13 g/mol
InChI Key: PQQBTQSZXMPEQW-UHFFFAOYSA-N
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Description

5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid is an organic compound that features a brominated aromatic ring and a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid typically involves the bromination of 3-methylphenyl derivatives followed by the introduction of the valeric acid group. One common method involves the use of bromine in the presence of a catalyst to brominate 3-methylphenyl compounds. The resulting brominated intermediate is then subjected to further reactions to introduce the valeric acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the brominated aromatic ring to a less reactive form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of de-brominated aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The brominated aromatic ring can participate in various binding interactions, while the valeric acid moiety can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylbenzoic acid: Shares the brominated aromatic ring but lacks the valeric acid moiety.

    5-Oxovaleric acid: Contains the valeric acid moiety but lacks the brominated aromatic ring.

Uniqueness

5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid is unique due to the combination of a brominated aromatic ring and a valeric acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-bromo-5-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8-5-9(7-10(13)6-8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQBTQSZXMPEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645389
Record name 5-(3-Bromo-5-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-46-9
Record name 3-Bromo-5-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromo-5-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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